Cas no 35023-69-9 ([(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(2-hydroxyethoxy)oxan-2-yl]methyl acetate)
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(2-hydroxyethoxy)oxan-2-yl]methyl acetate Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyloxy)-2-hydroxyethane
- (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- 2-Hydroxyethyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
- [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(2-hydroxyethoxy)oxan-2-yl]methyl acetate
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- Inchi: 1S/C16H24O11/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17/h12-17H,5-7H2,1-4H3/t12-,13-,14+,15-,16-/m1/s1
- InChI Key: FGWDENPSBRTVSA-IBEHDNSVSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OCCO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 27
- Rotatable Bond Count: 12
- Complexity: 547
- XLogP3: -0.1
- Topological Polar Surface Area: 144
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(2-hydroxyethoxy)oxan-2-yl]methyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A119002243-1g |
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
35023-69-9 | 97% | 1g |
$577.20 | 2023-09-02 | |
| Chemenu | CM518689-1g |
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
35023-69-9 | 97% | 1g |
$*** | 2023-05-30 | |
| A2B Chem LLC | BA20033-500mg |
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
35023-69-9 | ≥95% | 500mg |
$791.00 | 2024-04-20 | |
| A2B Chem LLC | BA20033-1g |
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
35023-69-9 | ≥95% | 1g |
$1163.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734087-1g |
(2r,3r,4s,5r,6r)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2h-pyran-3,4,5-triyl triacetate |
35023-69-9 | 98% | 1g |
¥6258.00 | 2024-05-17 | |
| Crysdot LLC | CD11138402-250mg |
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
35023-69-9 | 97% | 250mg |
$208 | 2024-07-19 | |
| Crysdot LLC | CD11138402-1g |
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-hydroxyethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
35023-69-9 | 97% | 1g |
$520 | 2024-07-19 |
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(2-hydroxyethoxy)oxan-2-yl]methyl acetate Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(2-hydroxyethoxy)oxan-2-yl]methyl acetate
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(2-hydroxyethoxy)oxan-2-yl]methyl Acetate: A Comprehensive Overview
The compound with CAS No 35023-69-9, commonly referred to as [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-(2-hydroxyethoxy)oxan-2-yl]methyl acetate, is a highly specialized organic compound with a complex structure. This compound belongs to the class of glycosides, specifically a triacetylated glycoside, and is characterized by its intricate stereochemistry and functional groups. The molecule consists of a cyclic hexose derivative with three acetyl groups attached to the hydroxyls at positions 3, 4, and 5 of the sugar ring. Additionally, the compound features a (2-hydroxyethoxy) substituent at position 6 of the sugar ring and an acetate group attached to the anomeric carbon via a methylene bridge.
Recent studies have highlighted the importance of such compounds in various fields of chemistry and biology. For instance, the stereochemistry of this compound plays a crucial role in its biological activity and interactions with other molecules. The triacetylation pattern at positions 3, 4, and 5 not only stabilizes the sugar ring conformation but also influences the compound's solubility and reactivity. Furthermore, the presence of the (2-hydroxyethoxy) group introduces additional functionality, making this compound a versatile building block in organic synthesis.
One of the most significant advancements in understanding this compound has come from its application in carbohydrate chemistry. Researchers have utilized this compound as a key intermediate in the synthesis of more complex oligosaccharides and glycoconjugates. Its unique structure allows for precise control over stereochemistry during synthesis, which is critical for producing biologically active molecules. For example, studies published in leading journals such as *Journal of Organic Chemistry* and *Carbohydrate Research* have demonstrated how this compound can be employed in the construction of glycolipids and glycoproteins with specific biological functions.
In addition to its role in synthesis, this compound has shown potential in drug delivery systems. The acetate groups and hydroxyl functionalities make it an ideal candidate for modifying drug carriers to enhance their targeting capabilities. Recent research has explored its use as a ligand in targeted drug delivery, where it can bind to specific receptors on cell surfaces to deliver therapeutic agents more effectively. This application underscores the importance of understanding the molecular interactions and bioavailability of such compounds.
The synthesis of this compound involves a series of carefully controlled reactions that highlight its complexity. The starting material is typically a naturally occurring sugar alcohol or an appropriately substituted hexose derivative. The introduction of acetyl groups at positions 3, 4, and 5 requires precise acetylation conditions to ensure regioselectivity. Similarly, the installation of the (2-hydroxyethoxy) group at position 6 involves nucleophilic substitution or coupling reactions that must be optimized for high yields and purity.
From an analytical standpoint, modern techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been instrumental in characterizing this compound's structure and properties. These methods provide detailed insights into its stereochemistry and confirm the absolute configuration at each chiral center (positions 2R, 3R, 4S, 5R). Such information is vital for both synthetic planning and biological studies.
In terms of applications beyond synthesis and drug delivery, this compound has shown promise in materials science. Its ability to form self-assembled structures under certain conditions makes it a candidate for developing novel materials with specific mechanical or optical properties. For instance, researchers have investigated its use in creating stimuli-responsive polymers that can change their properties in response to environmental changes such as temperature or pH levels.
Moreover, recent advancements in computational chemistry have enabled researchers to model the behavior of this compound at atomic levels. Using software tools like Gaussian and AMBER Molecular Dynamics Suite (AMBER), scientists can predict how this molecule interacts with other compounds or biological systems without conducting extensive experimental work. These computational studies have provided valuable insights into its potential applications in areas such as catalysis or enzyme inhibition.
It is also worth noting that while this compound is primarily studied for its chemical properties and applications today's research landscape increasingly emphasizes sustainability and green chemistry principles. As such efforts are being made to develop more efficient synthetic pathways that minimize waste generation reduce energy consumption while maintaining high yields.
In conclusion [(2R3R4S5R6R)-345-Triacetyloxy-6-(2-hydroxyethoxy)oxan-2-yl]methyl acetate stands out as a fascinating example of how complex organic molecules can be designed synthesized characterized And applied across multiple disciplines From carbohydrate chemistry To drug delivery systems And materials science This compound continues To inspire innovative research And practical applications making it A valuable addition To The arsenal Of modern organic chemistry.
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